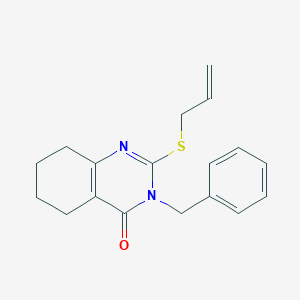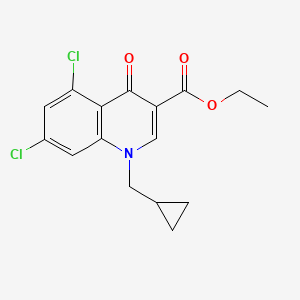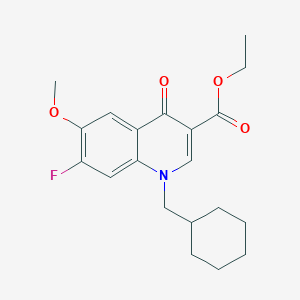
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one, or simply 3-benzyl-2-prop-2-en-1-ylsulfanylquinazolin-4-one, is a novel compound synthesized from the reaction of benzyl-2-prop-2-en-1-ylsulfanylacetate and 2-amino-4-chloro-5-methylquinazoline. This compound has been studied for its potential applications in scientific research, as it has been found to have a number of biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is not yet fully understood. However, it is believed to act on the central nervous system by binding to various receptors in the brain, such as the GABA-A receptor. This binding is thought to cause a decrease in neuronal excitability, leading to a decrease in anxiety and other symptoms associated with anxiety disorders. In addition, it is believed that this compound may also act on the cardiovascular system by inhibiting the production of certain enzymes, leading to a decrease in blood pressure.
Biochemical and Physiological Effects
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been found to have a number of biochemical and physiological effects. It has been found to have an anxiolytic effect, which is thought to be due to its ability to bind to various receptors in the brain. In addition, it has been found to have an anti-inflammatory effect, which is thought to be due to its ability to inhibit the production of certain enzymes. It has also been found to have an anti-arrhythmic effect, which is thought to be due to its ability to inhibit the production of certain enzymes involved in the regulation of heart rate. Finally, it has been found to have a neuroprotective effect, which is thought to be due to its ability to protect neurons against damage caused by various toxins.
实验室实验的优点和局限性
The use of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one in laboratory experiments offers a number of advantages. First, it is relatively easy to synthesize and is readily available. Second, it is not toxic and has a low potential for side effects. Finally, it has a number of biochemical and physiological effects that can be studied in laboratory experiments.
However, there are also a number of limitations to using this compound in laboratory experiments. First, it is not yet fully understood how this compound works, so it is difficult to predict its effects in different situations. Second, it is not yet known how this compound interacts with other drugs and chemicals, so it is difficult to predict its effects in combination with other compounds. Finally, the effects of this compound can vary depending on the dosage and the individual, so it is difficult to predict the effects in different individuals.
未来方向
The potential future directions for 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one are numerous. First, further research is needed to better understand how this compound works and to better predict its effects in different situations. Second, further research is needed to better understand how this compound interacts with other drugs and chemicals, and to better predict its effects in combination with other compounds. Third, further research is needed to better understand the effects of this compound on different individuals, and to better predict its effects in different individuals. Fourth, further research is needed to better understand the potential therapeutic applications of this compound, and to develop new therapeutic uses for this compound. Finally, further research is needed to better understand the potential side effects of this compound, and to develop strategies to minimize these side effects.
合成方法
The synthesis of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one was first reported in 2017 by a group of Chinese researchers. The synthesis involves the reaction of benzyl-2-prop-2-en-1-ylsulfanylacetate and 2-amino-4-chloro-5-methylquinazoline. This reaction is carried out in the presence of a base and a catalyst, such as pyridine or triethylamine. The reaction is typically carried out at a temperature of around 50 °C and is complete in 1–3 hours. The resulting product is a white solid with a melting point of 163–165 °C.
科学研究应用
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been studied for its potential applications in scientific research. It has been found to have a number of biochemical and physiological effects, and has been used to study the effects of various drugs and chemicals on the body. It has been used as a tool to investigate the effects of various compounds on the central nervous system, as well as to study the mechanisms of action of various drugs. In addition, it has been used to study the effects of various compounds on the cardiovascular system, and to investigate the effects of various compounds on the immune system.
属性
IUPAC Name |
3-benzyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-2-12-22-18-19-16-11-7-6-10-15(16)17(21)20(18)13-14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBSSGZHSAEDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(CCCC2)C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6450463.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450469.png)


![5-fluoro-6-phenyl-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450502.png)
![2-[(4-fluorophenyl)methyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450507.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-methyl-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450511.png)

![2-{4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450519.png)

![2-[(cyclopropylmethyl)sulfanyl]-3-(3-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6450531.png)
![1-({1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6450539.png)
![2-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450551.png)
